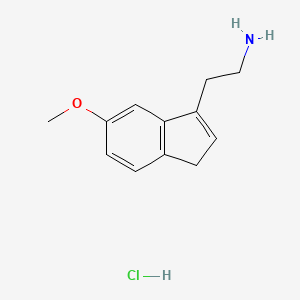2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride
CAS No.: 187872-62-4
Cat. No.: VC4763358
Molecular Formula: C12H16ClNO
Molecular Weight: 225.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 187872-62-4 |
|---|---|
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.72 |
| IUPAC Name | 2-(6-methoxy-3H-inden-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H |
| Standard InChI Key | SKJMTPBBXRKXOJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CC=C2CCN)C=C1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride consists of a bicyclic inden system (a benzene ring fused to a cyclopentene ring) substituted at position 5 with a methoxy group (-OCH₃) and at position 3 with an ethylamine side chain (-CH₂CH₂NH₂·HCl). The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | 2-(5-Methoxy-1H-inden-3-yl)ethanamine hydrochloride |
| CAS Number | Not yet assigned |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride can be approached via a multi-step sequence:
-
Inden Core Construction: Cyclization of appropriately substituted precursors, such as 5-methoxy-1H-inden-3-carbaldehyde, using acid- or base-catalyzed aldol condensation .
-
Side Chain Introduction: Nucleophilic substitution or reductive amination to attach the ethylamine moiety.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol (Hypothetical)
-
Synthesis of 5-Methoxy-1H-inden-3-carbaldehyde:
-
Reductive Amination:
Table 2: Spectroscopic Characterization (Predicted)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.85 (d, J=8.5 Hz, 1H, Ar-H), 3.81 (s, 3H, OCH₃), 2.90 (t, 2H, CH₂NH₂), 2.70 (t, 2H, CH₂CH₂NH₂) |
| ¹³C NMR | δ 158.2 (C-OCH₃), 134.5 (C3), 126.8 (C5), 55.1 (OCH₃), 42.3 (CH₂NH₂) |
| IR | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) |
| HRMS | m/z 225.1360 [M+H]⁺ (calculated for C₁₂H₁₇ClNO) |
| Precaution | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Storage | Airtight container, desiccated, 2–8°C |
| Disposal | Incineration or chemical neutralization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume